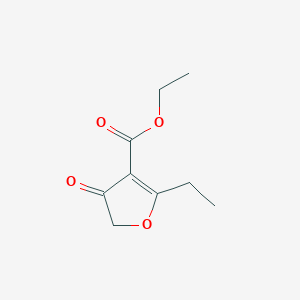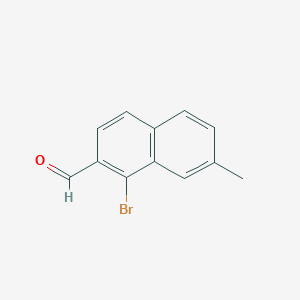
1-Bromo-7-methyl-2-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-7-methyl-2-naphthaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom at the first position and a methyl group at the seventh position, along with an aldehyde functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-7-methyl-2-naphthaldehyde typically involves the bromination of 7-methyl-2-naphthaldehyde. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-7-methyl-2-naphthaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 1-Bromo-7-methyl-2-naphthoic acid.
Reduction: Formation of 1-Bromo-7-methyl-2-naphthyl alcohol.
Aplicaciones Científicas De Investigación
1-Bromo-7-methyl-2-naphthaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-7-methyl-2-naphthaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
1-Bromo-2-naphthaldehyde: Similar structure but with the bromine atom at the second position.
7-Methyl-2-naphthaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Naphthaldehyde: Lacks both the bromine and methyl groups, resulting in different chemical properties.
Uniqueness: 1-Bromo-7-methyl-2-naphthaldehyde is unique due to the combined presence of the bromine atom, methyl group, and aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C12H9BrO |
|---|---|
Peso molecular |
249.10 g/mol |
Nombre IUPAC |
1-bromo-7-methylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c1-8-2-3-9-4-5-10(7-14)12(13)11(9)6-8/h2-7H,1H3 |
Clave InChI |
NPKDKFVNLWAVFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


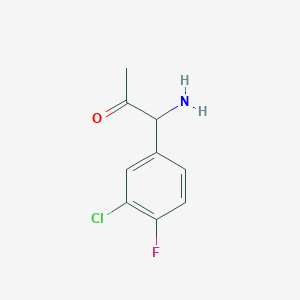
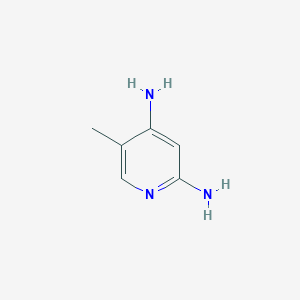
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)

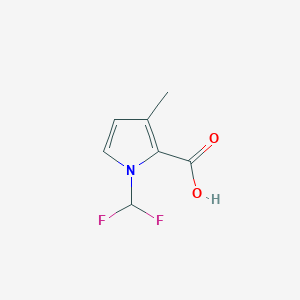

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
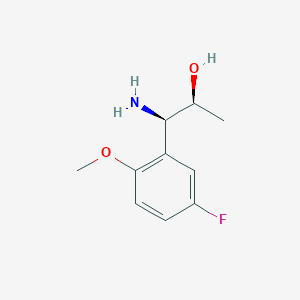
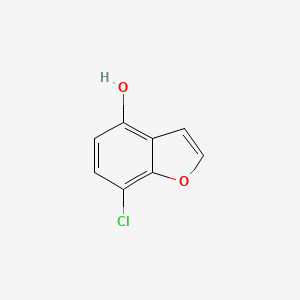
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
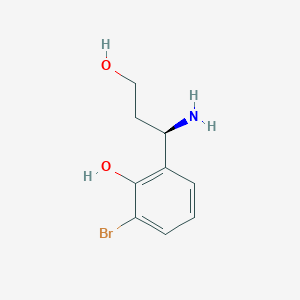

![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
